Cas no 61603-68-7 (Propanethioic acid, 2-hydroxy-, S-methyl ester)

Propanethioic acid, 2-hydroxy-, S-methyl ester structure
61603-68-7 structure
Product Name:Propanethioic acid, 2-hydroxy-, S-methyl ester
CAS No:61603-68-7
MF:C4H8O2S
MW:120.170120239258
CID:473125
PubChem ID:12292167
Update Time:2025-04-19

Propanethioic acid, 2-hydroxy-, S-methyl ester Chemical and Physical Properties

Names and Identifiers

    • Propanethioic acid, 2-hydroxy-, S-methyl ester
    • Propanethioic acid, 2-hydroxy-, S-methyl ester (9CI)
    • S-methyl 2-hydroxypropanethioate
    • 61603-68-7
    • Propanethioic acid,2-hydroxy-,s-methyl ester(9ci)
    • SCHEMBL11372045
    • DTXSID80485073
    • Inchi: 1S/C4H8O2S/c1-3(5)4(6)7-2/h3,5H,1-2H3
    • InChI Key: LXTQSBAXGGZSKQ-UHFFFAOYSA-N
    • SMILES: S(C)C(C(C)O)=O

Computed Properties

  • Exact Mass: 120.02454
  • Monoisotopic Mass: 120.02450067g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 2
  • Complexity: 72.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 62.6Ų

Experimental Properties

  • PSA: 37.3
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